2,4,5-Trifluorobenzoylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,5-Trifluorobenzoylacetonitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2,4,5-trifluorobenzoic acid have been mentioned as valuable synthetic intermediates with significant applications in the pharmaceutical industry and material science . The compound of interest may share some similarities in terms of reactivity and applications with the mentioned trifluorobenzoic acid due to the presence of the trifluoromethyl group and the benzoic acid moiety.

Synthesis Analysis

The synthesis of related compounds, such as 2,4,5-trifluorobenzoic acid, has been reported using a continuous microflow process. This process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2. The synthesis is facilitated by a T-micromixer and tube microreactor, which aids in the Grignard exchange reaction, and a falling film microreactor, which enables the efficient gas–liquid reaction with CO2. This method yields 2,4,5-trifluorobenzoic acid in high purity after a simple extractive workup . Although 2,4,5-trifluorobenzoylacetonitrile is not specifically synthesized in the discussed papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4,5-trifluorobenzoylacetonitrile, such as 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA), has been studied using various methods including UV–vis kinetic, high-resolution LSIMS, 19F NMR, and FT-IR. The products of reactions involving PFPA have been identified as ortho or para substituted dimers and a mixture of oligomers. The structures of these dimers have been visualized using PM5 semiempirical calculations . These findings suggest that the molecular structure of 2,4,5-trifluorobenzoylacetonitrile could also be studied using similar techniques to understand its reactivity and properties.

Chemical Reactions Analysis

The reactions between PFPA and strong N-bases have been explored, resulting in the formation of substituted dimers and oligomers. These reactions are described as relatively slow processes with low equilibrium constants . While the specific chemical reactions of 2,4,5-trifluorobenzoylacetonitrile are not detailed in the provided papers, the reactivity of the trifluoromethyl group and the nitrile functionality could be inferred to some extent from the behavior of PFPA in the presence of strong bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,5-trifluorobenzoylacetonitrile are not directly reported in the provided papers. However, the synthesis of 2,4,5-trifluorobenzoic acid and the study of PFPA provide insights into the potential properties of related trifluoromethyl-containing compounds. For instance, the high yield and purity of 2,4,5-trifluorobenzoic acid suggest that the trifluoromethyl group may confer stability and reactivity conducive to clean synthetic processes . Additionally, the study of PFPA's reaction kinetics and product structures could inform predictions about the stability and reactivity of 2,4,5-trifluorobenzoylacetonitrile .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of 2,4,5-Triarylimidazole Derivatives

- Application Summary: 2,4,5-Trifluorobenzoylacetonitrile is used in the synthesis of 2,4,5-triarylimidazole derivatives. This process involves the use of benzil, different aldehydes, and ammonium acetate .

- Methods of Application: The reaction is catalyzed by fluorinated graphene oxide (A-MFGO). The catalyst can be easily recovered and reused several times without significant loss in activity .

- Results: The procedure is highly efficient, with a simple workup, short reaction time, mild conditions, and high yield .

2. Synthesis of 2,4,5-Trifluorobenzoic Acid

- Application Summary: 2,4,5-Trifluorobenzoylacetonitrile is used in the synthesis of 2,4,5-trifluorobenzoic acid (2,4,5-TFBA), an important fine chemical intermediate for pharmaceuticals, agrichemicals, and polymers .

- Methods of Application: The synthesis process involves hydrolysis, fluorination, and decarboxylation of tetrachlorophthalic anhydride .

- Results: The details of the results or outcomes obtained were not specified in the source .

Safety And Hazards

Eigenschaften

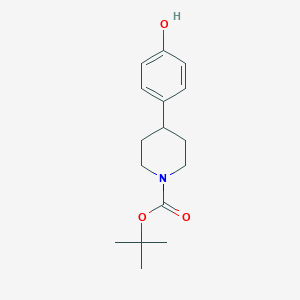

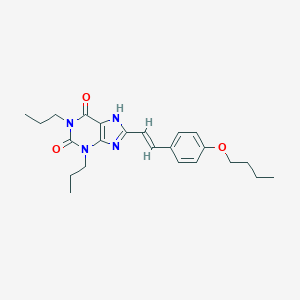

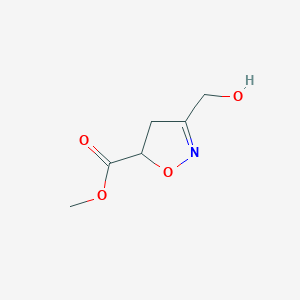

IUPAC Name |

3-oxo-3-(2,4,5-trifluorophenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXROCPTTWLHZCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645210 |

Source

|

| Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluorobenzoylacetonitrile | |

CAS RN |

142501-42-6 |

Source

|

| Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

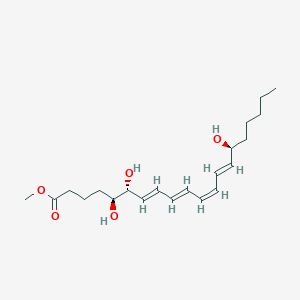

![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)